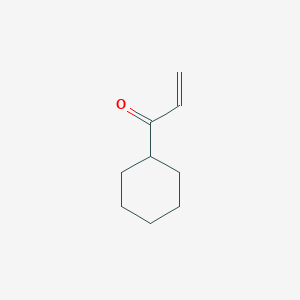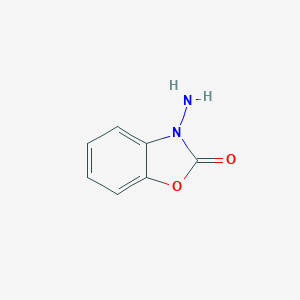
3-Aminobenzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminobenzoxazol-2(3H)-one, also known as ABOX, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This heterocyclic compound is composed of a benzoxazole ring and an amino group, making it a versatile molecule that can be used in various chemical reactions and biological processes. In
科学研究应用
ABX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ABX has been shown to possess antimicrobial, antiviral, and anticancer properties. ABX has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In analytical chemistry, ABX has been used as a derivatizing agent for the determination of amino acids and peptides.
作用机制
The mechanism of action of ABX is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. ABX has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. ABX has also been shown to inhibit the growth of bacterial and viral cells by interfering with their metabolic processes.
生化和生理效应
ABX has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ABX can induce apoptosis, or programmed cell death, in cancer cells. ABX has also been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic processes. In vivo studies have shown that ABX can reduce the growth of tumors in animal models.
实验室实验的优点和局限性
ABX has several advantages for lab experiments, including its versatility as a building block for the synthesis of novel materials, its fluorescent properties for the detection of metal ions, and its antimicrobial and antiviral properties for the development of new drugs. However, ABX also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of ABX, including the development of new drugs for the treatment of cancer and infectious diseases, the synthesis of novel materials with unique properties, and the development of new analytical methods for the determination of amino acids and peptides. Additionally, further studies are needed to elucidate the mechanism of action of ABX and to explore its potential applications in other fields, such as catalysis and nanotechnology.
In conclusion, 3-Aminobenzoxazol-2(3H)-one is a versatile organic compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of ABX and to develop new applications for this promising molecule.
合成方法
The synthesis of ABX involves the condensation of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the benzoxazole ring. The amino group is introduced by the addition of ammonia or an amine to the reaction mixture. The purity of the synthesized ABX can be improved by recrystallization or column chromatography.
属性
CAS 编号 |
17823-06-2 |
|---|---|
产品名称 |
3-Aminobenzoxazol-2(3H)-one |
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
3-amino-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2 |
InChI 键 |
QNYMGRSWHDGVEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




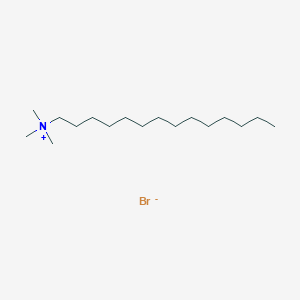
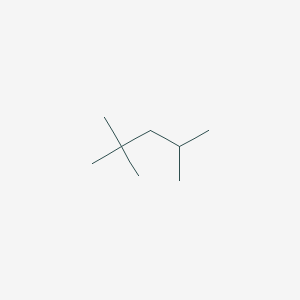
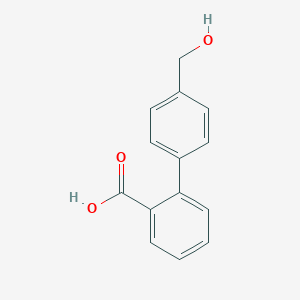
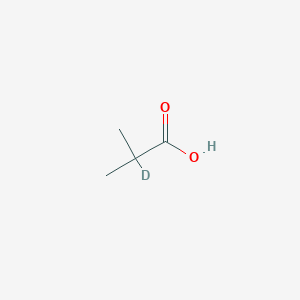
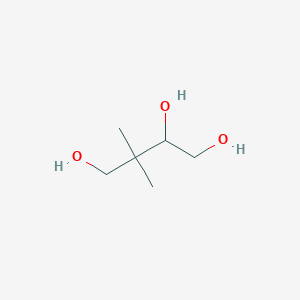
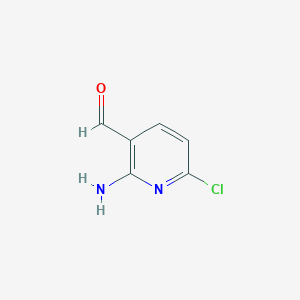
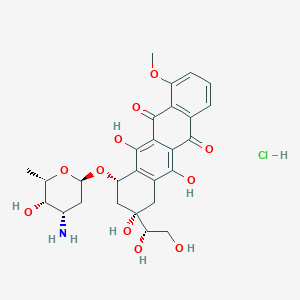
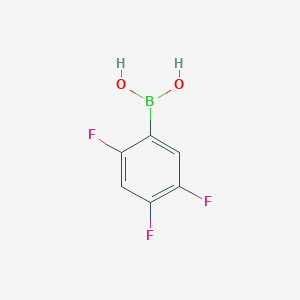
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
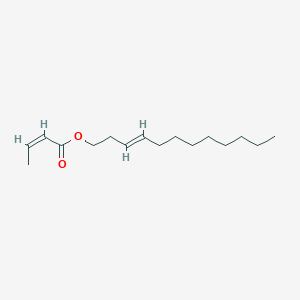
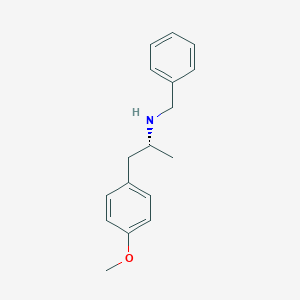
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
